molecular formula C17H20N2 B2662614 2-(1-Adamantyl)imidazo[1,2-a]pyridine CAS No. 159324-72-8

2-(1-Adamantyl)imidazo[1,2-a]pyridine

Cat. No.: B2662614
CAS No.: 159324-72-8
M. Wt: 252.361
InChI Key: UPHAIQRWKAVTEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Adamantyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused bicyclic structure, combining an imidazole ring with a pyridine ring. The adamantyl group attached to the imidazole ring enhances its stability and lipophilicity, making it a valuable scaffold in medicinal chemistry and drug discovery .

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Adamantyl)imidazo[1,2-a]pyridine is unique due to its adamantyl group, which enhances its lipophilicity and stability. This makes it more effective in crossing biological membranes and increasing its bioavailability compared to other similar compounds .

Properties

IUPAC Name

2-(1-adamantyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-2-4-19-11-15(18-16(19)3-1)17-8-12-5-13(9-17)7-14(6-12)10-17/h1-4,11-14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHAIQRWKAVTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CN5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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